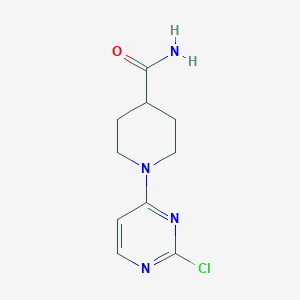
1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives of 1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxamide have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using chick chorioallantoic membrane (CAM) model. These derivatives also exhibited DNA cleavage activities, suggesting their potential as anticancer agents through both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Capillary Electrophoresis in Pharmaceutical Analysis
Nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, including a derivative of this compound. This method offers a promising approach for quality control of pharmaceuticals (Lei et al., 2012).
Potential Antianxiety, Antidepressant, and Antipsychotic Agents
The preparation of derivatives of 1-(2-pyrimidinyl)piperazine, structurally related to this compound, has been explored for potential antianxiety, antidepressant, and antipsychotic applications, highlighting the chemical's versatility in drug development (I. Becker, 2008).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Research into the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, based on the core structure of this compound, has shown significant anti-inflammatory and analgesic activities. These compounds have demonstrated high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects, comparing favorably to sodium diclofenac as a standard drug (A. Abu‐Hashem et al., 2020).
Novel Strategies for Synthesis of Biologically Active Compounds
Innovative synthetic approaches have been developed for a variety of biologically active thienopyrimidine derivatives by reacting enaminonitrile with different reagents. These compounds have been studied for their potential antimicrobial activities, showcasing the broad applicability of this compound derivatives in generating new therapeutic agents (M. E. Azab, 2008).
Analgesic and Antiparkinsonian Activities
Substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine, related to this compound, have been evaluated for their analgesic and antiparkinsonian activities. These studies have indicated the potential of these compounds to serve as treatments comparable to Valdecoxib® and Benzatropine® (A. Amr et al., 2008).
Propiedades
IUPAC Name |
1-(2-chloropyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-10-13-4-1-8(14-10)15-5-2-7(3-6-15)9(12)16/h1,4,7H,2-3,5-6H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIIMKQJXHRVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(chloromethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1487549.png)
![2-Chloro-N-(4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-YL)acetamide](/img/structure/B1487550.png)
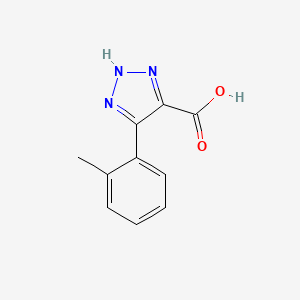
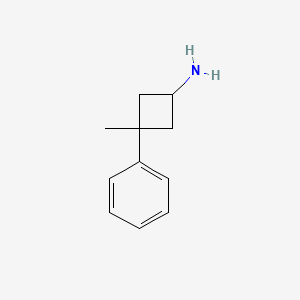
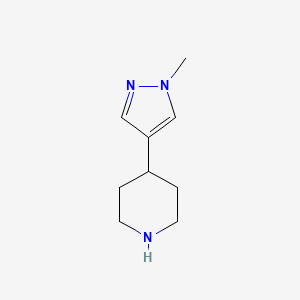
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)
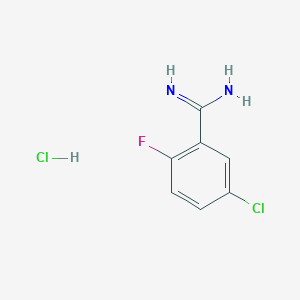
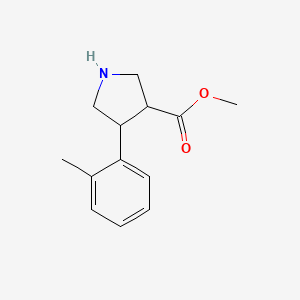
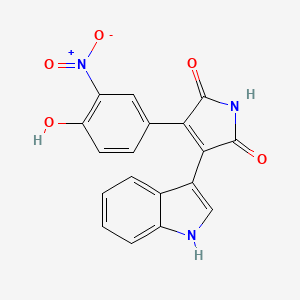
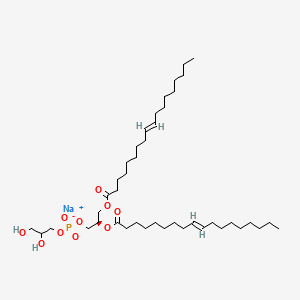

![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)